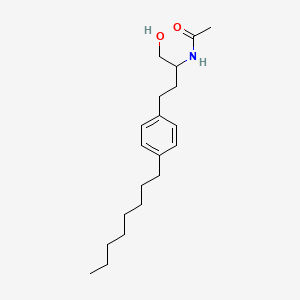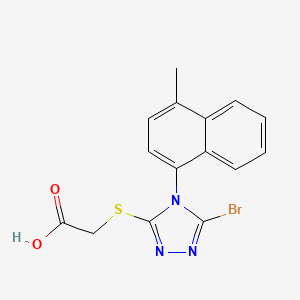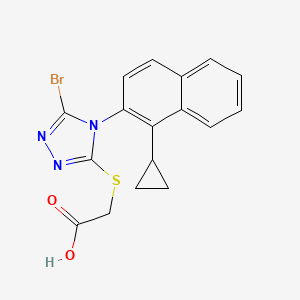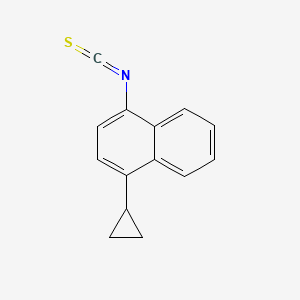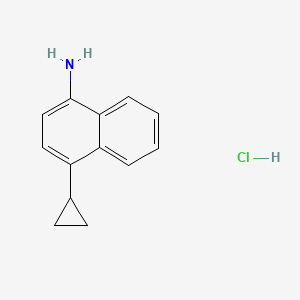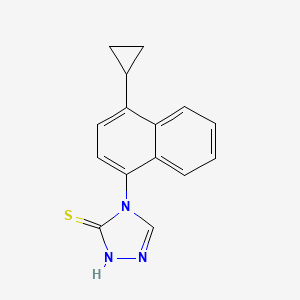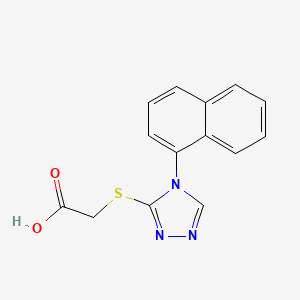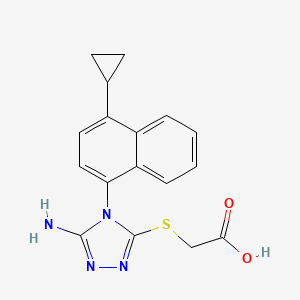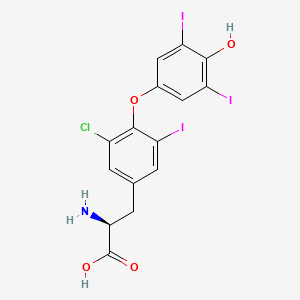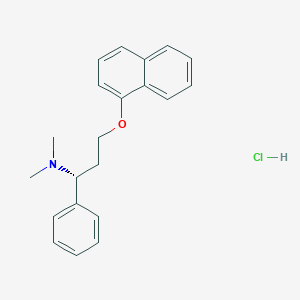
(R)-ダポキセチン塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-Dapoxetine Hydrochloride is a selective serotonin reuptake inhibitor (SSRI) primarily used for the treatment of premature ejaculation in men. It is the hydrochloride salt form of dapoxetine, which enhances its solubility and stability. This compound is known for its rapid onset of action and short half-life, making it suitable for on-demand treatment.
科学的研究の応用
®-Dapoxetine Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying SSRI mechanisms and developing new antidepressants.
Biology: Research on its effects on serotonin levels and neurotransmitter pathways.
Medicine: Clinical studies on its efficacy and safety in treating premature ejaculation and other conditions.
Industry: Used in the development of pharmaceutical formulations and drug delivery systems.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-Dapoxetine Hydrochloride typically involves several steps, starting from the appropriate chiral precursor. The key steps include:
Chiral Resolution: The chiral precursor is resolved to obtain the ®-enantiomer.
N-Alkylation: The resolved chiral amine undergoes N-alkylation with a suitable alkyl halide.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods: Industrial production of ®-Dapoxetine Hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Key considerations include the selection of solvents, catalysts, and purification methods to ensure high-quality product.
化学反応の分析
Types of Reactions: ®-Dapoxetine Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it back to its free base form.
Substitution: Nucleophilic substitution reactions can modify the alkyl chain or aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation Products: N-oxides and other oxidized derivatives.
Reduction Products: Free base form of dapoxetine.
Substitution Products: Various substituted derivatives depending on the reagents used.
作用機序
®-Dapoxetine Hydrochloride exerts its effects by inhibiting the reuptake of serotonin at the synaptic cleft, thereby increasing serotonin levels in the brain. This action helps to delay ejaculation by enhancing the serotonergic activity in the central nervous system. The molecular targets include serotonin transporters (SERT), and the pathways involved are primarily related to the modulation of neurotransmitter release and uptake.
類似化合物との比較
Fluoxetine: Another SSRI used primarily for depression and anxiety.
Sertraline: An SSRI with applications in depression, anxiety, and other mood disorders.
Paroxetine: An SSRI used for depression, anxiety, and other psychiatric conditions.
Uniqueness of ®-Dapoxetine Hydrochloride:
Rapid Onset: Unlike other SSRIs, ®-Dapoxetine Hydrochloride has a rapid onset of action, making it suitable for on-demand use.
Short Half-Life: Its short half-life reduces the risk of accumulation and side effects, making it safer for intermittent use.
Specific Indication: It is specifically indicated for the treatment of premature ejaculation, whereas other SSRIs are primarily used for mood disorders.
特性
IUPAC Name |
(1R)-N,N-dimethyl-3-naphthalen-1-yloxy-1-phenylpropan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO.ClH/c1-22(2)20(18-10-4-3-5-11-18)15-16-23-21-14-8-12-17-9-6-7-13-19(17)21;/h3-14,20H,15-16H2,1-2H3;1H/t20-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHWDIQRWYNMKFM-VEIFNGETSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CCOC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@H](CCOC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
